METHYL 2-{[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE
Description
Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,2,4-triazole-3-thiol moiety via an acetamide bridge. The 1,2,4-triazole ring is a heterocyclic scaffold known for its diverse biological and chemical applications, including antimicrobial, anticancer, and herbicidal activities . The compound’s structure combines a methyl benzoate group, which enhances lipophilicity and bioavailability, with a triazole-thioether chain that may contribute to its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-11(18)8-4-2-3-5-9(8)15-10(17)6-20-12-13-7-14-16-12/h2-5,7H,6H2,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHYHRSJQIPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329161 | |
| Record name | methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346579-41-7 | |
| Record name | methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 1H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetic acid to form 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetic acid. This intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The sulfanyl group can form disulfide bonds, altering protein function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-Containing Medicinal Compounds
and highlight triazole derivatives with demonstrated anticancer properties:
- 2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides: These compounds exhibit cytotoxicity against human cancer cell lines, attributed to the triazole-thioether moiety’s ability to disrupt cellular redox balance .
- Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate (MLS000683034): The addition of 3,4-dimethoxybenzoyl and methyl groups on the triazole ring improves solubility and target binding, as seen in its inclusion in drug discovery databases .
Comparison with Target Compound :
The target compound shares the 1,2,4-triazole-3-thiol core with these anticancer agents but lacks the thiazole or dimethoxybenzoyl substituents. Its methyl benzoate group may confer distinct pharmacokinetic profiles, such as increased membrane permeability compared to purely polar analogs .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Herbicidal vs. Medicinal Triazoles : The target compound’s lack of sulfonylurea or pyrimidinyl groups distances it from herbicidal applications, aligning it more closely with anticancer triazole derivatives .
- Role of Substituents : Methoxy or methyl groups on the benzoate or triazole rings (e.g., MLS000683034) enhance solubility and target specificity, suggesting avenues for optimizing the target compound’s bioactivity .
- Synthetic Flexibility : The triazole-thioether scaffold permits modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate is a compound featuring a triazole moiety, which is recognized for its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a methyl ester group and a triazole ring, which contribute to its pharmacological properties. The presence of the triazole moiety is particularly significant as it is associated with various biological activities.
Antifungal Activity
Triazoles are widely known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Research indicates that compounds containing the triazole ring exhibit potent antifungal activity against various pathogens. For instance, studies have shown that derivatives of triazoles can outperform traditional antifungal agents like fluconazole in terms of efficacy:
| Compound | Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|---|
| Compound 1 | Candida albicans | 0.0156 | 16x more effective than fluconazole |
| Compound 2 | Candida parapsilosis | 0.00097 | Superior potency compared to voriconazole |
These findings suggest that this compound may possess similar or enhanced antifungal properties worthy of further investigation .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been documented. Compounds derived from the triazole scaffold have demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains. For example:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 |
| Compound B | Escherichia coli | 0.5 |
Research indicates that the incorporation of the triazole moiety enhances the interaction with bacterial enzymes, leading to increased antibacterial efficacy .
Anticancer Activity
Triazoles have been recognized for their anticancer properties as well. Studies have indicated that compounds containing the triazole ring can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : Triazoles may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that certain triazole derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The SAR studies indicate that modifications in the triazole ring and substituents on the benzoate group can significantly influence biological activity:
- Substituent Variability : Different substituents on the triazole or benzoate moieties can enhance or reduce potency.
- Hybridization Effects : The combination of different pharmacophores may yield compounds with synergistic effects.
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Synthesis and Characterization : Various synthetic routes have been developed for creating this compound, emphasizing the importance of reaction conditions on yield and purity.
- Biological Evaluation : In vitro assays have been employed to assess antifungal and antibacterial activities against a range of pathogens.
- Mechanistic Studies : Research has delved into understanding how these compounds interact at a molecular level with target enzymes and pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
